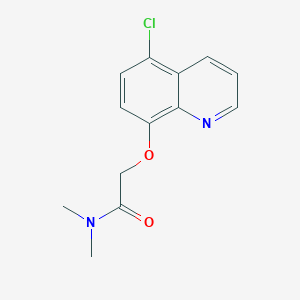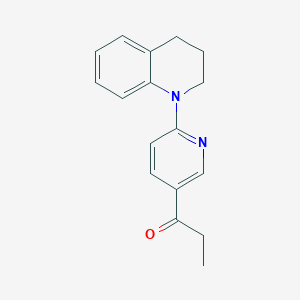![molecular formula C11H12N6S B11857196 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazole ring, an imidazo[1,2-a]pyridine core, and a hydrazine functional group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Hydrazine Group: The hydrazine group can be introduced through nucleophilic substitution reactions, where hydrazine or its derivatives react with appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can undergo reduction reactions to modify the thiazole or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学研究应用
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical reactivity and biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show comparable properties and applications in medicinal chemistry.
Uniqueness
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the hydrazine group, in particular, enhances its reactivity and potential for diverse applications.
属性
分子式 |
C11H12N6S |
|---|---|
分子量 |
260.32 g/mol |
IUPAC 名称 |
3-(2-hydrazinyl-1,3-thiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C11H12N6S/c1-6-10(8-5-18-11(15-8)16-13)17-4-7(12)2-3-9(17)14-6/h2-5H,12-13H2,1H3,(H,15,16) |
InChI 键 |
QNKPYCCUKQEBCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C=CC2=N1)N)C3=CSC(=N3)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)


